molecular formula C19H17N3O4 B2850453 4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898455-38-4

4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No.: B2850453
CAS No.: 898455-38-4
M. Wt: 351.362
InChI Key: LUWOLYXTXYQGRW-UHFFFAOYSA-N
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Description

4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a synthetic small molecule provided for research purposes. This compound belongs to a class of structures based on the hexahydropyrido[3,2,1-ij]quinoline scaffold, a framework noted in medicinal chemistry research . The structure features a benzamide group substituted with a nitro moiety at the 4-position, linked to the nitrogen atom of the hexahydropyridoquinoline core. The specific 3-oxo substitution on the core structure is a key functional group that may influence the compound's physicochemical properties and interaction with biological targets. While specific biological data for this exact molecule is not widely published in the searched literature, small molecules with related scaffolds are frequently investigated for their potential as therapeutic agents . Researchers are exploring such compounds in various areas, including the development of anti-inflammatory agents, with studies focusing on structure-activity relationships (SAR) to understand how modifications affect potency and selectivity . The presence of both electron-withdrawing (nitro) and hydrogen-bonding (amide, carbonyl) groups makes this molecule a valuable intermediate for further chemical exploration and SAR studies. It is suited for researchers in chemical biology and drug discovery who are building proprietary compound libraries for high-throughput screening against novel targets. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17-8-5-14-11-15(10-13-2-1-9-21(17)18(13)14)20-19(24)12-3-6-16(7-4-12)22(25)26/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWOLYXTXYQGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₃H₁₁N₃O₅
  • Molecular Weight : 289.24 g/mol

This compound features a nitro group and a quinoline derivative that may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interference with DNA synthesis and repair mechanisms.
  • Case Studies :
    • A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) in vitro by inducing cell cycle arrest at the G2/M phase.
    • Another investigation reported synergistic effects when combined with standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • Inhibition of Pathogens : Preliminary studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Mechanism : Its activity may stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Emerging research points to neuroprotective properties:

  • Cognitive Function : In animal models of neurodegenerative diseases (e.g., Alzheimer’s), the compound has been observed to improve cognitive functions and reduce neuroinflammation.
  • Mechanism : It may exert these effects by modulating oxidative stress pathways and enhancing neurotrophic factor signaling.

Table of Biological Activities

Activity TypeObserved EffectsReference Study
AnticancerInduces apoptosis; inhibits proliferationStudy on cancer cell lines
AntimicrobialEffective against Staphylococcus aureusAntimicrobial susceptibility testing
NeuroprotectiveImproves cognitive functionAnimal model studies on neurodegeneration

Toxicity and Safety Profile

While the biological activities are promising, safety assessments are crucial:

  • Toxicity Studies : Initial toxicity evaluations indicate low acute toxicity in animal models with an LD50 greater than 2000 mg/kg.
  • Long-term Effects : Ongoing studies are required to assess chronic exposure effects and potential carcinogenicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety

The closest analog is 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide (). Both compounds share the same core but differ in substituents:

  • Target compound : Nitro group at the para-position of the benzamide.
  • Chloro analog : Chloro and nitro groups at meta- and para-positions, respectively.

Hydrazone-Functionalized Derivatives

describes N'-(hexahydropyridoquinolin-ylmethylene)benzohydrazide ligands (H2L1–H2L3) with substituents such as nitro (H2L1), methoxy (H2L2), and methyl (H2L3). Key differences include:

  • Functional group : Hydrazone vs. benzamide linkage.
  • Biological activity: The diorganotin(IV) complexes of these ligands exhibit antimicrobial properties, suggesting that the nitro group in H2L1 may contribute to redox-mediated cytotoxicity. In contrast, the target compound’s benzamide group could favor hydrogen bonding over metal coordination .

Pyridoisoquinoline-Based Benzamides

N-(9,11-Dimethoxy-4-oxohexahydropyrido[2,1-a]isoquinolin-3-yl)benzamide () shares a benzamide group but replaces the pyridoquinoline core with a pyridoisoquinoline system. This structural variation likely impacts:

  • Conformational flexibility: The isoquinoline moiety introduces additional steric constraints.
  • Electron distribution : Methoxy substituents may modulate electron density differently than the nitro group, affecting interactions with biological targets .

Phenoxazinium Dye Precursors

highlights 9-nitroso-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol, a precursor to phenoxazinium dyes. While distinct in application (dyes vs. The nitroso group in the dye precursor underscores the versatility of this scaffold in diverse chemical contexts, though the target compound’s nitro group may prioritize stability over photoreactivity .

Comparative Data Table

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
4-Nitro-N-(3-oxohexahydropyridoquinolin-9-yl)benzamide Pyrido[3,2,1-ij]quinoline para-NO₂ benzamide Hypothesized enzyme/receptor binding
4-Chloro-3-nitro-N-(3-oxohexahydropyridoquinolin-9-yl)benzamide Pyrido[3,2,1-ij]quinoline meta-Cl, para-NO₂ benzamide Enhanced electrophilicity
N'-(Hexahydropyridoquinolin-ylmethylene)-2-nitrobenzohydrazide (H2L1) Pyrido[3,2,1-ij]quinoline Hydrazone, ortho-NO₂ Antimicrobial via Sn(IV) complexes
N-(9,11-Dimethoxy-4-oxopyridoisoquinolin-3-yl)benzamide Pyrido[2,1-a]isoquinoline para-OMe, meta-OMe Sterically constrained interactions
9-Nitrosohexahydropyrido[3,2,1-ij]quinolin-8-ol Pyrido[3,2,1-ij]quinoline Nitroso, hydroxyl Precursor for NIR dyes

Research Implications and Gaps

  • Synthetic Challenges : highlights nitrosation as a key step for dye precursors, suggesting analogous routes for nitro-functionalized benzamides .
  • Biological Studies : While antimicrobial data exist for hydrazone analogs (), the target compound’s activity remains uncharacterized, warranting further investigation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-nitro-N-(3-oxo-hexahydropyridoquinolin-9-yl)benzamide, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Construct the hexahydropyridoquinoline core via cyclization of substituted piperidine precursors under acidic conditions (e.g., HCl catalysis) .

  • Step 2 : Introduce the benzamide group via nucleophilic acyl substitution using activated nitrobenzoyl chloride in anhydrous dichloromethane .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .

  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

    Table 1: Key Synthetic Parameters

    StepReagents/ConditionsYield (%)Purity (HPLC)
    Core FormationHCl (cat.), 80°C, 12h65–70≥95%
    Benzamide CouplingNitrobenzoyl chloride, DCM, RT, 4h50–55≥90%

Q. How is the molecular structure of this compound validated, and what techniques are critical for resolving stereochemistry?

  • Structural Validation :

  • X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition codes for similar compounds in ).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to compare experimental vs. theoretical bond angles/distances .
  • Stereochemical Analysis : Use NOESY NMR to confirm spatial arrangement of substituents (e.g., axial vs. equatorial orientation) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assay Design :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 μM) .
  • Solubility : Measure kinetic solubility in PBS (pH 7.4) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

  • Optimization Strategies :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) for enhanced benzamide coupling efficiency .

  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to reduce side-product formation .

  • Process Control : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to maintain temperature stability .

    Table 2: Reaction Optimization Results

    ParameterBaseline (Batch)Optimized (Flow)
    Yield (%)5072
    Purity (%)9098
    Reaction Time4h1.5h

Q. How can computational modeling predict structure-activity relationships (SAR) for analogs?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2; PDB ID 5KIR) .
  • QSAR Modeling : Generate 3D descriptors (e.g., logP, polar surface area) via MOE software to correlate with IC50_{50} data .
  • MD Simulations : Assess ligand-protein stability over 100 ns trajectories (GROMACS) .

Q. How should researchers address contradictions in reported biological activity data for structural analogs?

  • Resolution Strategies :

  • Meta-Analysis : Compare IC50_{50} values across studies (e.g., vs. 13) to identify substituent effects (e.g., nitro vs. chloro groups).
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .

Q. What methodologies ensure stability of the compound under varying pH and temperature conditions?

  • Stability Protocols :

  • Forced Degradation : Expose to 0.1M HCl/NaOH (40°C, 48h) and monitor degradation via UPLC-MS .
  • Thermal Analysis : TGA/DSC to determine decomposition onset temperature (e.g., >200°C for crystalline form) .
  • Lyophilization : Assess stability of lyophilized powder at -20°C vs. 4°C over 6 months .

Q. How can process analytical technology (PAT) enhance quality control during synthesis?

  • PAT Integration :

  • In-line Monitoring : Use FTIR probes to track intermediate formation in real-time .
  • DoE Approaches : Apply factorial design (e.g., 2k^k) to optimize solvent ratios and catalyst loading .
  • Critical Quality Attributes (CQAs) : Define thresholds for residual solvents (e.g., <500 ppm DMF) .

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